molecular formula C17H12F3N3O B5207044 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile

2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile

Cat. No.: B5207044
M. Wt: 331.29 g/mol
InChI Key: URVZMBFULIUAMP-UHFFFAOYSA-N
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Description

2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups and the trifluoromethyl group can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, while the amino groups may facilitate binding to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile include other chromene derivatives with different substituents. For example:

  • 2,7-diamino-4-[2-(fluoromethyl)phenyl]-4H-chromene-3-carbonitrile
  • 2,7-diamino-4-[2-(chloromethyl)phenyl]-4H-chromene-3-carbonitrile
  • 2,7-diamino-4-[2-(bromomethyl)phenyl]-4H-chromene-3-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique, potentially offering enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name

2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-2-1-3-10(13)15-11-6-5-9(22)7-14(11)24-16(23)12(15)8-21/h1-7,15H,22-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVZMBFULIUAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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